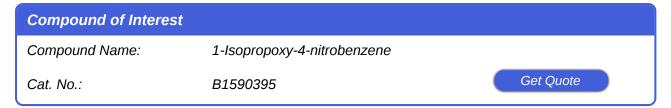


# In-Depth Technical Guide: 1-Isopropoxy-4nitrobenzene (CAS Number 26455-31-2)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Isopropoxy-4-nitrobenzene**, a nitroaromatic compound with potential applications in synthetic chemistry and drug discovery. This document summarizes its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential biological relevance based on related compounds.

## **Chemical and Physical Properties**

**1-Isopropoxy-4-nitrobenzene**, also known as isopropyl 4-nitrophenyl ether, is a solid organic compound.[1][2] Its key properties are summarized in the table below.



Property	Value	Reference
CAS Number	26455-31-2	[3][4]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>	[3][4]
Molecular Weight	181.19 g/mol	[3][4]
Appearance	White or Colorless to Yellow to Orange powder/lump/clear liquid	
Melting Point	30 °C	[3][4]
Purity	>98.0% (GC)	
Synonyms	Isopropyl 4-nitrophenyl ether, Benzene, 1-(1- methylethoxy)-4-nitro-	[3][4]

## **Synthesis**

The most common and efficient method for the synthesis of **1-Isopropoxy-4-nitrobenzene** is the Williamson ether synthesis.[5][6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) acts as the nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

### **Experimental Protocol: Williamson Ether Synthesis**

#### Materials:

- 4-Nitrophenol
- Sodium hydroxide (NaOH) or Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- 2-Bromopropane (or 2-iodopropane)
- Dimethylformamide (DMF) or Acetonitrile (as solvent)



- Ethyl acetate (for extraction)
- Brine solution
- Anhydrous magnesium sulfate (or sodium sulfate)
- Deionized water

#### Procedure:

- Formation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.
- Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature until the 4-nitrophenol is completely deprotonated to form the sodium 4-nitrophenoxide. The reaction progress can be monitored by the color change of the solution.
- Nucleophilic Substitution: To the solution of the alkoxide, add 2-bromopropane (1.2 eq) dropwise at room temperature.
- Heat the reaction mixture to 60-80°C and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
- Separate the organic layer, and wash it sequentially with deionized water and brine solution.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-Isopropoxy-4nitrobenzene.



Diagram of the Synthesis Workflow:



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Caption: Workflow for the Williamson ether synthesis of **1-Isopropoxy-4-nitrobenzene**.

### **Spectroscopic Data**

While specific, publicly available spectra for **1-Isopropoxy-4-nitrobenzene** (CAS 26455-31-2) are limited, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds. Commercial suppliers confirm the structure via NMR.

<sup>1</sup>H NMR (Predicted):

• Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the nitro group will be the most deshielded (downfield), while the protons ortho to the isopropoxy group will be more shielded (upfield).



• Isopropyl Group: A septet for the methine proton (-CH) around  $\delta$  4.6-4.8 ppm and a doublet for the six equivalent methyl protons (-CH<sub>3</sub>) around  $\delta$  1.3-1.5 ppm.

#### <sup>13</sup>C NMR (Predicted):

- Aromatic Carbons: Four signals are expected in the aromatic region ( $\delta$  110-160 ppm). The carbon attached to the nitro group will be significantly downfield, as will the carbon attached to the isopropoxy group.
- Isopropyl Group: A signal for the methine carbon around  $\delta$  70-72 ppm and a signal for the methyl carbons around  $\delta$  21-23 ppm.

#### FTIR (Predicted):

- N-O Stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520 cm<sup>-1</sup> and 1345 cm<sup>-1</sup>, respectively.
- C-O Stretching: A strong C-O-C ether linkage stretch is expected around 1250 cm<sup>-1</sup>.
- Aromatic C-H Stretching: Peaks above 3000 cm<sup>-1</sup>.
- Aliphatic C-H Stretching: Peaks just below 3000 cm<sup>-1</sup>.

#### Mass Spectrometry (Predicted):

- Molecular Ion (M+): A peak at m/z = 181.
- Fragmentation: Common fragmentation patterns would involve the loss of the isopropyl group ([M-43]+), the nitro group ([M-46]+), and potentially the entire isopropoxy group.

# Potential Biological Activity and Applications in Drug Discovery

While there is a lack of specific biological data for **1-Isopropoxy-4-nitrobenzene** in the public domain, the broader class of nitroaromatic compounds is known to exhibit a wide range of biological activities.[9] These compounds are recognized as important scaffolds in medicinal chemistry.







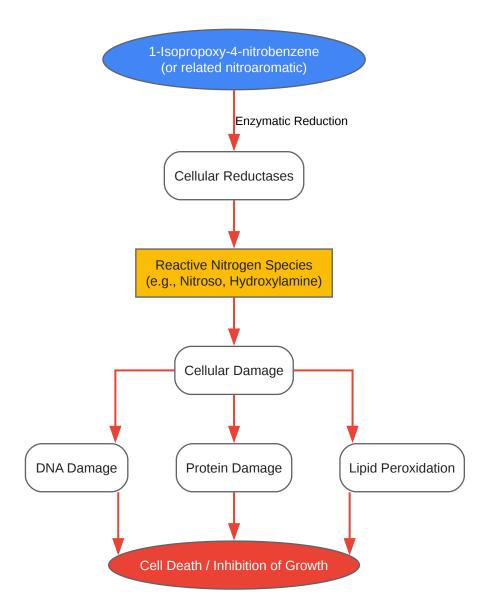
Antimicrobial Potential: Nitro-containing molecules are key components in several antimicrobial drugs. Their mechanism of action often involves the reduction of the nitro group within the target microorganism to produce reactive nitrogen species that can damage DNA and other vital cellular components. A related compound, isopropoxy benzene guanidine, has demonstrated potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[3] This suggests that the isopropoxy-nitrobenzene scaffold may be a promising starting point for the development of new antibacterial agents.

Cytotoxicity and Anticancer Research: Nitrobenzene and its derivatives have been studied for their cytotoxic effects.[10] The nitro group can be bioreduced in hypoxic environments, which are characteristic of solid tumors, to generate cytotoxic species. This property makes nitroaromatic compounds interesting candidates for the development of hypoxia-activated prodrugs for cancer therapy.

Signaling Pathway Interactions: The precise signaling pathways that **1-Isopropoxy-4-nitrobenzene** might modulate are currently unknown. However, based on the activities of other nitroaromatic compounds, potential interactions could involve pathways related to oxidative stress, DNA damage response, and cellular metabolism. Further research is required to elucidate any specific molecular targets and signaling cascades affected by this compound.

Diagram of a General Proposed Mechanism of Action for Nitroaromatic Compounds:





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- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Isopropoxy-4-nitrobenzene (CAS Number 26455-31-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590395#1-isopropoxy-4-nitrobenzene-cas-number-26455-31-2]

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